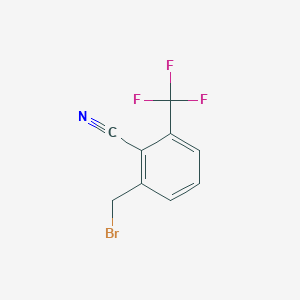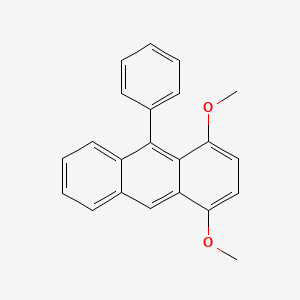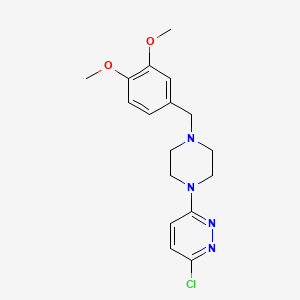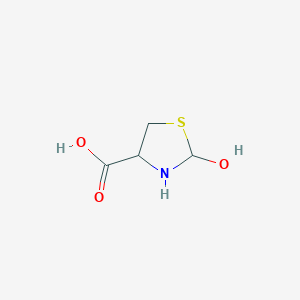
Benzenemethanol, 2-(2,3-butadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 2-(2,3-butadienyl)- is an organic compound with the molecular formula C11H12O It is characterized by the presence of a benzene ring attached to a methanol group, which is further substituted with a 2,3-butadienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-(2,3-butadienyl)- typically involves the reaction of benzyl alcohol with 2,3-butadiene under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of Benzenemethanol, 2-(2,3-butadienyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 2-(2,3-butadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzenemethanol, 2-(2,3-butadienyl)- can be oxidized to form benzoic acid derivatives.
Reduction: Reduction can yield saturated alcohols.
Substitution: Substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzenemethanol, 2-(2,3-butadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 2-(2,3-butadienyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol: Lacks the 2,3-butadienyl group, making it less reactive in certain chemical reactions.
2-Phenylethanol: Similar structure but with an ethyl group instead of the 2,3-butadienyl group.
Cinnamyl alcohol: Contains a phenylpropene group, differing in the position and type of double bonds.
Propiedades
Número CAS |
596112-18-4 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
InChI |
InChI=1S/C11H12O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h3-5,7-8,12H,1,6,9H2 |
Clave InChI |
NWPSWXSNQHHLEP-UHFFFAOYSA-N |
SMILES canónico |
C=C=CCC1=CC=CC=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



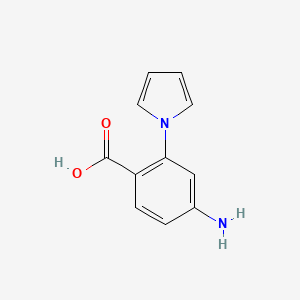
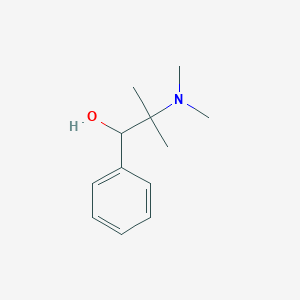
![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)



